[2-(Acetyloxy)phenyl]boronic acid
Description
Properties
CAS No. |
1034050-50-4 |
|---|---|
Molecular Formula |
C8H9BO4 |
Molecular Weight |
179.97 g/mol |
IUPAC Name |
(2-acetyloxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5,11-12H,1H3 |
InChI Key |
LKWVHTKYVYPVBE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OC(=O)C)(O)O |
Origin of Product |
United States |
Elucidation of Chemical Transformations and Reaction Mechanisms of 2 Acetyloxy Phenyl Boronic Acid Derivatives
Carbon-Carbon Bond Forming Reactions in Organic Synthesis
The ability to form new carbon-carbon bonds is at the heart of organic chemistry, enabling the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. [2-(Acetyloxy)phenyl]boronic acid derivatives have proven to be valuable partners in several palladium-catalyzed cross-coupling reactions, which are powerful tools for achieving this fundamental transformation.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgyoutube.com This reaction is widely employed for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org The general scheme for the Suzuki-Miyaura coupling reaction is shown below:

Scheme 1: General representation of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.orgchemrxiv.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. libretexts.orglibretexts.org The rate of this step is influenced by the nature of the halide, with the reactivity order typically being I > Br > Cl.
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org This is a crucial step where the new carbon-carbon bond is poised to be formed. The presence of a base is essential for this step, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. youtube.comnih.gov The exact mechanism of transmetalation can vary, but it often involves the formation of a boronate species. chemrxiv.org
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.orgchemrxiv.org In this step, the two organic groups on the palladium(II) complex couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org This step typically proceeds with retention of the stereochemistry of the coupling partners. libretexts.org

Figure 1: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Achieving high levels of stereochemical and regiochemical control is a significant challenge in many cross-coupling reactions. In the context of Suzuki-Miyaura reactions involving derivatives of this compound, these aspects are of paramount importance for the synthesis of specific isomers of complex molecules.
Studies have shown that the stereochemistry of the B- to-Pd alkyl group transfer in the Suzuki-Miyaura coupling occurs with complete retention of configuration at the carbon atom. nih.gov This is a critical feature for the synthesis of enantiomerically pure compounds.
Regioselectivity, the control of which position on a molecule reacts, is another key aspect. In cases where multiple reactive sites are present, the choice of ligands, catalysts, and reaction conditions can direct the coupling to a specific position. beilstein-journals.orgrsc.org For instance, in the coupling of substrates with multiple bromo groups, the use of specific phosphine (B1218219) ligands in conjunction with other additives can lead to selective arylation at a particular carbon-bromine bond. rsc.org The subtle interplay of steric and electronic effects of both the boronic acid derivative and the coupling partner, as well as the catalyst system, governs the regiochemical outcome. beilstein-journals.orgrsc.org
The efficiency and scope of the Suzuki-Miyaura reaction are heavily dependent on the nature of the palladium catalyst and the ligands that coordinate to it. libretexts.orgacs.org The design of new and improved ligands is an active area of research aimed at overcoming challenges such as the coupling of sterically hindered substrates, reactions at low catalyst loadings, and the use of less reactive coupling partners like aryl chlorides. acs.org
The development of N-heterocyclic carbene (NHC) ligands has also provided a powerful class of ligands for palladium-catalyzed cross-coupling reactions, offering high stability and activity. researchgate.netnih.gov Furthermore, phosphine-free catalyst systems are also being explored to provide milder and more environmentally friendly reaction conditions. researchgate.netorganic-chemistry.org
The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling of 2,4-dibromoaryl ethers, highlighting the importance of ligand choice in controlling regioselectivity. rsc.org
| Entry | Ligand | C2-arylated Product Yield (%) | C4-arylated Product Yield (%) | Diarylated Byproduct Yield (%) |
|---|---|---|---|---|
| 1 | None | - | - | - |
| 2 | JackiePhos (L1) | - | - | - |
| 3 | BrettPhos (L2) | - | - | - |
| 4 | tBuBrettPhos (L3) | - | - | - |
Heck-Type Cross Coupling Reactions and Related Arylation Processes
The Heck reaction, another palladium-catalyzed cross-coupling reaction, involves the reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.orgwikipedia.org While the classic Heck reaction utilizes aryl halides, variations using arylboronic acids as the aryl source have been developed. nih.gov These Heck-type reactions offer a valuable method for the arylation of olefins.
The catalytic cycle of the Heck reaction shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org The regioselectivity of the Heck reaction is influenced by both steric and electronic factors, with the palladium-aryl group typically adding to the less substituted carbon of the alkene. libretexts.org
Research has shown that the competition between Heck-type coupling and conjugate addition can be influenced by the choice of phosphine ligand, the ratio of the reactants, and the pH of the reaction medium when using rhodium catalysts. rsc.org This highlights the tunability of these reactions to favor the desired product.
In some cases, palladium(II) complexes can catalyze the Heck reaction of arylboronic acids with olefins under mild, phosphine- and base-free conditions. nih.gov The optimization of these conditions is crucial for achieving high yields and selectivity.
The table below presents the optimization of reaction conditions for the Heck reaction of phenylboronic acid and styrene. nih.gov
| Entry | Additive | Solvent | Yield (%) |
|---|---|---|---|
| 1 | - | - | - |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | - | - | - |
Related arylation processes include the direct C-H arylation of arenes, where a C-H bond is directly functionalized with an aryl group from a boronic acid. nih.gov These reactions offer a more atom-economical approach to biaryl synthesis by avoiding the pre-functionalization required in traditional cross-coupling reactions.
Asymmetric Conjugate Addition Reactions to Unsaturated Systems
The asymmetric conjugate addition of arylboronic acids to α,β-unsaturated systems is a powerful method for the enantioselective construction of carbon-carbon bonds, leading to the formation of chiral molecules with high optical purity. rsc.orgnih.govbeilstein-journals.org This transformation is particularly valuable for the synthesis of β-chiral ketones, esters, and nitroalkanes, which are important building blocks in medicinal chemistry and natural product synthesis. rsc.orgbeilstein-journals.org
Palladium and rhodium complexes are commonly used as catalysts for these reactions, in conjunction with chiral ligands that control the stereochemical outcome. rsc.orgnih.govbeilstein-journals.org The choice of the chiral ligand is critical for achieving high enantioselectivity. nih.gov
For example, the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones has been shown to be highly effective in generating all-carbon quaternary stereocenters. nih.govcaltech.edu The reaction conditions, including the solvent and any additives, can significantly impact the reaction rate and enantioselectivity. nih.gov
The following table illustrates the scope of the asymmetric conjugate addition of phenylboronic acid to various cyclic enones, demonstrating the versatility of this methodology. caltech.edu
| Entry | Enone | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 3-methylcyclohexen-2-one | - | - | - |
| 2 | 3-ethylcyclohexen-2-one | - | - | - |
| 3 | 3-n-butylcyclohexen-2-one | - | - | - |
| 4 | 3-benzylcyclohexen-2-one | - | - | - |
Furthermore, rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to nitroalkenes have been developed, employing P-chiral P-alkene hybrid ligands to achieve high enantioselectivities. rsc.org Ruthenium-catalyzed asymmetric additions to aldehydes have also been reported. mdpi.com
Carbon-Heteroatom Bond Forming Reactions
Arylboronic acids are versatile reagents in organic synthesis, facilitating the formation of various carbon-heteroatom bonds. Their utility in amidation and susceptibility to electrophilic substitution are key aspects of their chemical behavior.
Arylboronic acids, including derivatives like this compound, have been identified as effective catalysts for the direct amidation of carboxylic acids with amines. nih.govrsc.org This method is a significant alternative to traditional coupling methods, which often require harsh reagents. orgsyn.org The catalytic process is typically conducted under azeotropic reflux conditions to remove water, which is essential for driving the reaction forward. rsc.orgresearchgate.net Theoretical and experimental studies have provided significant insights into the reaction mechanism, intermediates, and factors influencing catalytic efficiency. nih.govmdpi.com
The mechanism of arylboronic acid-catalyzed amidation involves the initial formation of key intermediates. nih.govresearchgate.net Theoretical calculations suggest that the reaction between the carboxylic acid and the arylboronic acid to form acyloxyboronic acid intermediates is kinetically easy but thermodynamically unfavorable. nih.govrsc.org This underscores the necessity of removing water to shift the equilibrium towards the products. rsc.orgresearchgate.net
It has been determined that the mono(acyloxy)boronic acid serves as the crucial intermediate in this process. nih.govresearchgate.net However, further detailed mechanistic studies, supported by analytical, experimental, and theoretical evidence, have questioned the simplicity of this 'monocyclic' acyloxyboron intermediate model. mdpi.comencyclopedia.pub Evidence suggests that the reaction may not proceed through this monomeric species alone. mdpi.comencyclopedia.pub An alternative mechanism proposes the formation of dimeric or bicyclic boron derivatives. mdpi.comnih.gov For instance, the isolated and characterized bicyclic derivative, a triacetoxyborate, is considered a key active intermediate in amide formation. mdpi.com In the presence of an amine, this can form another bicyclic compound, which then leads to the final amide product. encyclopedia.pub
The interaction between the boronic acid catalyst and the amine is also rapid, and it is proposed that such boron-nitrogen interactions are highly probable during catalytic amidation reactions. nih.gov
The rate-determining step in the amidation reaction has been identified as the cleavage of the C-O bond within a tetracoordinate acyl boronate intermediate. nih.govrsc.orgresearchgate.net This intermediate forms prior to the ready C-N bond formation between the acyloxyboronic acid intermediate and the amine to yield the amide. nih.govrsc.org
The catalytic activity is significantly influenced by substituents on the phenyl ring of the arylboronic acid. The nature and position of these substituents can affect the Lewis acidity of the boron atom and introduce steric effects. nih.govnih.gov For example, ortho-substituted arylboronic acids often exhibit high catalytic efficiency. mdpi.com The high activity of ortho-iodophenylboronic acid is attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms. nih.govrsc.orgresearchgate.net
A cooperative catalytic system using an arylboronic acid with an additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be highly effective, particularly for less reactive or sterically hindered carboxylic acids. nih.gov The choice of boronic acid catalyst can be tailored to the substrate; for instance, m- or p-electron-deficient group-substituted phenylboronic acids like 3,5-bis(trifluoromethyl)phenylboronic acid are more suitable for sterically hindered arenecarboxylic acids. nih.gov
Phenylboronic acids can undergo electrophilic substitution reactions, most notably halodeboronation. wikipedia.org In this reaction, the boronic acid functional group is replaced by a halogen atom. Phenylboronic acid can be regioselectively halodeboronated using aqueous solutions of bromine, chlorine, or iodine. wikipedia.org The reaction proceeds with the formation of an aryl halide, boric acid, and the corresponding hydrogen halide. wikipedia.org
General Reaction for Halodeboronation: PhB(OH)₂ + X₂ + H₂O → PhX + B(OH)₃ + HBr (where X = Br, Cl, I) wikipedia.org
This reactivity highlights the utility of the boronic acid group as a placeholder that can be readily substituted in the course of a synthetic route.
Arylboronic Acid-Catalyzed Amidation of Carboxylic Acids and Amines
Oxidative Reactivity of Boronic Acids
A critical aspect of the chemistry of boronic acids is their stability towards oxidation, especially in biological or related chemical contexts.
Arylboronic acids are susceptible to oxidation by reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) being a key example. nih.gov The oxidative deboronation of a phenylboronic acid with aqueous H₂O₂ results in the formation of the corresponding phenol (B47542) and boric acid. nih.gov This reaction is chemospecific and has been utilized in the design of fluorescent probes for H₂O₂ detection. nih.gov
The oxidative instability of boronic acids can be a significant limitation. nih.gov At physiological pH, the rate of oxidation of phenylboronic acid can be comparable to that of thiols. nih.gov Mechanistic studies indicate that diminishing the electron density on the boron atom can significantly enhance oxidative stability. nih.gov For example, forming an intramolecular ligand with the boron, such as in a boralactone, can increase stability by a factor of 10,000. nih.gov
Comparative studies have shown that borinic acids are significantly more reactive towards H₂O₂ than their boronic acid counterparts. nih.gov For instance, under identical conditions, the full oxidation of a borinic acid derivative by H₂O₂ was observed in under two minutes, whereas the corresponding boronic acid required 2.5 hours for complete conversion to the phenol product. nih.gov
Palladium-Mediated Oxidative Homocoupling of Arylboronic Acids
The palladium-catalyzed oxidative homocoupling of arylboronic acids is a significant transformation that leads to the formation of symmetrical biaryls. This reaction is not only a synthetic route to these important structural motifs but also a common side reaction observed during Suzuki-Miyaura cross-coupling reactions, particularly when not conducted under strictly oxygen-free conditions. rsc.org The mechanism of this transformation has been the subject of detailed investigation, revealing the critical role of palladium complexes and oxidizing agents.
The generally accepted mechanism for the palladium-catalyzed homocoupling of arylboronic acids in the presence of dioxygen involves the formation of a palladium peroxo complex, (η²-O₂)PdL₂ (where L is a phosphine ligand like PPh₃). rsc.orgacs.orgcapes.gov.br This peroxo species is generated from the reaction of a Pd(0) catalyst with dioxygen. The peroxo complex then reacts with the arylboronic acid. A key step in this process is the coordination of an oxygen atom from the peroxo complex to the electron-deficient boron atom of the arylboronic acid, forming an adduct. rsc.orgacs.org This interaction has been characterized by techniques such as ³¹P NMR spectroscopy and supported by computational calculations. rsc.orgacs.org
This initial adduct subsequently reacts with a second molecule of the arylboronic acid, leading to the formation of a trans-ArPd(OH)L₂ complex. rsc.org Following this, a transmetalation step with another molecule of the arylboronic acid generates a trans-ArPdArL₂ complex. The final step is a reductive elimination from this diarylpalladium(II) species, which releases the symmetrical biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.orgacs.org
While specific studies on the palladium-mediated oxidative homocoupling of this compound are not extensively detailed in the reviewed literature, the general mechanism for arylboronic acids is expected to apply. The presence of the ortho-acetyloxy group may influence the reaction rate and yield due to steric and electronic effects. The ester group is moderately electron-withdrawing, which could affect the electron density at the boronic acid moiety and its interaction with the palladium catalyst. Research on other ortho-substituted arylboronic acids has shown that steric hindrance can impact the efficiency of coupling reactions. libretexts.orgnih.gov
Table 1: Key Intermediates in the Proposed Catalytic Cycle for Palladium-Mediated Oxidative Homocoupling of an Arylboronic Acid (ArB(OH)₂)
| Step | Intermediate/Complex | Description |
| 1 | Pd(0)L₂ | Active catalyst species. |
| 2 | (η²-O₂)PdL₂ | Palladium peroxo complex formed by reaction with O₂. rsc.orgacs.org |
| 3 | Adduct of (η²-O₂)PdL₂ and ArB(OH)₂ | Coordination of a peroxo oxygen to the boron atom. rsc.orgacs.org |
| 4 | trans-ArPd(OH)L₂ | Formed after reaction with a second molecule of ArB(OH)₂. rsc.org |
| 5 | trans-ArPdArL₂ | Diarylpalladium(II) complex formed via transmetalation. rsc.org |
| 6 | Ar-Ar (Biaryl) + Pd(0)L₂ | Products of reductive elimination. rsc.org |
Dynamic Covalent Chemistry of Boronate Linkages
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form adaptable and responsive chemical systems. Boronate esters, formed from the condensation of boronic acids and diols, are a prime example of a linkage used in DCC due to the reversible nature of their formation. nih.gov
Principles of Reversible Esterification and Transesterification
The formation of boronate esters from boronic acids and diols is a reversible condensation reaction. nih.govnih.gov This equilibrium can be influenced by factors such as pH, temperature, and the presence of water. The reaction involves the formation of a covalent bond between the boron atom and the oxygen atoms of the diol, typically resulting in a five- or six-membered ring. nih.gov
In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate species. rsc.org The formation of the boronate ester can proceed through pathways involving either the neutral boronic acid or the anionic boronate. While it was initially thought that the anionic form was more reactive, subsequent studies have suggested that the reaction often proceeds preferentially through the neutral boronic acid. rsc.org
Transesterification is another key process in the dynamic covalent chemistry of boronate esters. This involves the exchange of the diol component of a boronate ester with a different free diol in the surrounding medium. nih.govnih.gov This exchange process allows for the dynamic reorganization of the system, leading to the formation of the most thermodynamically stable species under a given set of conditions. The rate of transesterification can be influenced by the relative stabilities of the competing boronate esters. libretexts.org
pH-Dependent Dynamics and Hydrolytic Stability of Boronate Esters
The formation and stability of boronate esters are highly dependent on the pH of the solution. nih.govbris.ac.uk The equilibrium between the boronic acid and the boronate ester can be shifted by changing the pH. Generally, boronate ester formation is favored at pH values around or above the pKa of the boronic acid, where a significant concentration of the diol is present in its conjugate base form. bris.ac.uk Conversely, at lower pH values, hydrolysis of the boronate ester back to the boronic acid and the diol is favored. bris.ac.ukmdpi.com
The hydrolytic stability of a boronate ester is a critical parameter in its application in dynamic covalent systems, particularly in aqueous environments. The stability is influenced by several factors, including the electronic properties of the substituents on the arylboronic acid and the structure of the diol. nih.govacs.org Electron-withdrawing groups on the phenyl ring of an arylboronic acid generally lower its pKa, which can lead to the formation of more stable boronate esters at physiological pH. uzh.ch
In the case of this compound, the ortho-acetyloxy group could potentially influence the pKa of the boronic acid and the stability of the resulting boronate esters. Furthermore, there is the possibility of intramolecular interactions. For some ortho-substituted phenylboronic acids, intramolecular coordination between the substituent and the boron atom can affect the Lewis acidity of the boron and the stability of the boronate ester. nih.govresearchgate.net For instance, an ortho-amino group has been shown to lower the pKa of the boronic acid. nih.gov While the ester carbonyl of the acetyloxy group is a weaker Lewis base than an amino group, the potential for intramolecular interactions should be considered when evaluating the pH-dependent behavior of its boronate esters.
Table 2: Factors Influencing the pH-Dependent Stability of Arylboronate Esters
| Factor | Influence on Stability | Rationale |
| pH | Higher pH generally favors ester formation and stability. bris.ac.uk | Shifts the equilibrium towards the boronate ester. |
| pKa of Boronic Acid | Lower pKa can lead to more stable esters at lower pH. uzh.ch | A higher concentration of the reactive boronate form is present at a given pH. |
| Electronic Effects of Substituents | Electron-withdrawing groups on the aryl ring can increase stability. uzh.ch | They increase the Lewis acidity of the boron atom. |
| Structure of the Diol | The nature and stereochemistry of the diol affect the stability of the cyclic ester. libretexts.org | Ring strain and electronic effects of the diol play a role. |
| Intramolecular Interactions | Ortho-substituents capable of coordinating with boron can influence stability. nih.govresearchgate.net | Can alter the electronics and sterics at the boron center. |
Mechanistic Understanding of Boron Migration Processes
Boron migration, or the intramolecular transfer of a boron-containing group, is a fundamental process in organoboron chemistry. One of the most well-known examples is the 1,2-migration of a substituent from a boron ate complex to an adjacent carbon atom. nih.govbris.ac.uk This type of rearrangement is a key step in many synthetic transformations, including the Zweifel olefination. bris.ac.uk
In the context of dynamic covalent systems, boron migration can also refer to the translocation of the boronate ester group itself. Recent research has explored radical-mediated boron migration processes. For example, a photocatalyzed 1,3-boron shift in allylboronic esters has been reported to proceed through consecutive 1,2-boron migrations. rsc.orgnih.gov These radical migrations can lead to the formation of more stable radical intermediates and provide pathways to novel functionalized organoboron compounds. nih.govresearchgate.net
Catalytic Roles and Mechanistic Insights of Arylboronic Acids Beyond Cross Coupling
General Principles of Boronic Acids as Lewis Acid Organocatalysts
The catalytic prowess of arylboronic acids stems from the inherent Lewis acidity of the boron atom. Possessing a vacant p-orbital, the boron center readily accepts electron pairs from Lewis bases, such as the oxygen atom of a carbonyl group. This interaction activates the carbonyl group, rendering it more susceptible to nucleophilic attack.
In the context of carboxylic acids, this Lewis acid-base interaction leads to the formation of a key intermediate: an acyloxyboronic acid. This species is, in essence, a mixed anhydride of the carboxylic acid and the boronic acid. The formation of this intermediate is a crucial step in many boronic acid-catalyzed reactions, as it activates the carboxylic acid for subsequent transformations. Theoretical calculations have shown that the formation of these acyloxyboronic acid intermediates is a kinetically facile process. However, it is often a thermodynamically unfavorable equilibrium, necessitating the removal of water to drive the reaction forward. nih.gov This is typically achieved through the use of molecular sieves or azeotropic distillation. The mono(acyloxy)boronic acid is considered the key intermediate in these catalytic cycles. researchgate.net
The Lewis acidity of the boronic acid, and thus its catalytic activity, can be modulated by the substituents on the aryl ring. Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, enhancing its ability to activate carbonyl compounds.
Specific Catalytic Applications (e.g., Amide Formation, Condensation Reactions)
The application of arylboronic acids as catalysts for the direct amidation of carboxylic acids with amines is a significant advancement in organic synthesis, offering a milder alternative to traditional methods that often require harsh conditions or stoichiometric activating agents.
The generally accepted mechanism for this transformation involves the initial activation of the carboxylic acid by the arylboronic acid to form the acyloxyboronic acid intermediate. The amine then attacks the activated carbonyl group of this intermediate. The subsequent collapse of the tetrahedral intermediate yields the desired amide and regenerates the boronic acid catalyst, completing the catalytic cycle. The rate-determining step in this process is often the cleavage of the C–O bond of the tetracoordinate acyl boronate intermediate. researchgate.net
Beyond amide synthesis, arylboronic acids have shown promise in catalyzing various condensation reactions. nih.gov Their ability to activate carbonyl compounds makes them effective catalysts for aldol-type reactions and other condensations that proceed through enol or enolate intermediates. For instance, boric acid has been shown to catalyze the condensation of acetophenone derivatives with aldehydes. While specific studies on [2-(Acetyloxy)phenyl]boronic acid in this context are limited, the general principles of boronic acid catalysis suggest its potential utility in promoting such transformations.
Design Considerations for Ortho-Substituted Arylboronic Acid Catalysts
The nature and position of substituents on the aryl ring of a boronic acid catalyst play a pivotal role in its reactivity and efficiency. Ortho-substituents, in particular, can exert profound electronic and steric effects that significantly influence the catalytic cycle.
The introduction of bulky groups at the ortho position can enhance catalytic activity. This is attributed to a steric effect that reduces the conjugation between the phenyl ring and the boron p-orbital, thereby increasing the Lewis acidity of the boron center. nih.gov Furthermore, certain ortho-substituents can participate in intramolecular interactions that stabilize key transition states. For example, the high catalytic activity of ortho-iodophenylboronic acid is attributed not only to steric effects but also to an orbital interaction between the iodine and boron atoms. researchgate.net
In the case of this compound, the ortho-acetyloxy group is expected to influence the catalytic properties in several ways. The electron-withdrawing nature of the acetyl group could potentially increase the Lewis acidity of the boron atom, although this effect might be modulated by the adjacent oxygen atom. The ortho-positioning of the acetyloxy group could also lead to intramolecular coordination with the boron center, potentially influencing the stability and reactivity of the catalytic intermediates.
While direct experimental data on the catalytic performance of this compound is not extensively documented in the reviewed literature, the principles derived from studies of other ortho-substituted arylboronic acids provide a strong foundation for understanding its potential catalytic roles and for guiding the design of future catalysts with tailored properties. The interplay of steric and electronic effects, along with the potential for intramolecular interactions, makes ortho-substituted arylboronic acids a rich area for further investigation in the development of novel organocatalysts.
Applications in Advanced Materials Science and Supramolecular Architectures
Development of Boronic Acid-Containing Polymers and Responsive Networks
Boronic acid-containing polymers have garnered considerable attention due to their responsiveness to various stimuli, especially 1,2- and 1,3-diols like saccharides. mdpi.comnih.gov This property is central to their application in creating "smart" materials that can react to changes in their environment.
One of the primary applications of these polymers is in the development of responsive hydrogels. mdpi.com The incorporation of boronic acid moieties into a hydrogel network allows it to swell or de-swell in the presence of specific molecules, such as glucose. mdpi.com This response is driven by the equilibrium shift towards the formation of a charged boronate ester, which increases the hydrophilicity of the polymer network. mdpi.com This mechanism has been explored for applications like autonomous insulin (B600854) delivery systems, where the hydrogel's permeability changes in response to glucose levels. mdpi.com
Furthermore, the use of controlled radical polymerization techniques has enabled the synthesis of more complex polymer architectures, such as block copolymers. These can self-assemble into intricate structures like micelles, with a responsive core containing phenylboronic ester side chains. mdpi.com The addition of a diol, like D-glucose, can trigger a change in the hydrophilicity of the micellar core by releasing the phenylboronic acid as a boronate ester. mdpi.com
Design and Engineering of Covalent Adaptable Networks (CANs)
Covalent Adaptable Networks (CANs) are a class of polymers that possess the robustness of traditional thermosets while also being reprocessable and recyclable, thanks to the presence of dynamic covalent bonds. Boronic esters, formed from the condensation of boronic acids and diols, are widely utilized as dynamic linkages in these networks. researchgate.netnih.gov
Utilization of Boronate Linkages as Dynamic Covalent Bonds
Boronate linkages are key to the functionality of these CANs. researchgate.netnih.gov The reversible nature of the boronate ester bond allows the network to adapt its structure in response to external stimuli, leading to properties like self-healing and reprocessability. nih.gov These materials can be soft, rubber-like solids with good thermal stability, often up to 150°C, which allows for reprocessing through methods like hot-pressing. researchgate.netnih.govwur.nl
Investigation of Exchange Mechanisms in Boronate-Based CANs (e.g., Transesterification, Hydrolysis)
The dynamic behavior of boronate-based CANs is governed by exchange mechanisms such as transesterification and hydrolysis/re-esterification. researchgate.net In the presence of free diols, boronate esters can undergo transesterification, where the diol components of the network are exchanged. researchgate.net This process involves an addition-elimination sequence and is often the rate-determining step in the dynamic bond exchange. researchgate.net Hydrolysis, followed by re-esterification, is another pathway for network rearrangement, particularly in the presence of water. researchgate.net The rates of these exchange reactions can be influenced by factors such as pH and the presence of catalysts. frontiersin.org
Multi-Stimuli Responsiveness in Boronic Ester-Incorporated Materials (e.g., Thermal, Alcohol, Light)
Researchers have successfully integrated multi-stimuli responsiveness into boronic ester-containing materials. mdpi.com By combining boronic esters with other responsive moieties, such as anthracene (B1667546), elastomers have been created that respond to heat, light, and alcohols. mdpi.com In one example, a cross-linked poly(styrene-butadiene-styrene) (SBS) network was functionalized with dihydroxyl groups and then cross-linked with 9-anthraceneboronic acid. mdpi.com The resulting material's mechanical properties could be modulated by applying heat or UV light, which triggers the reversible dimerization of anthracene. mdpi.com Other systems have shown responsiveness to reactive oxygen species and changes in pH. rsc.orgrsc.org
Integration of Novel Dynamic Covalent Motifs (e.g., Tetraazaadamantanes) in CANs
To enhance the properties of boronate-based CANs, novel dynamic covalent motifs like tetraazaadamantanes (TAADs) have been incorporated. researchgate.netnih.govfrontiersin.org TAADs, with their adamantane-like triol structure, form more hydrolytically stable boronic ester linkages compared to conventional diols. researchgate.netfrontiersin.org This results in stiffer and more mechanically robust materials. researchgate.netfao.org
Stress relaxation experiments on these TAAD-boronate networks have revealed Arrhenius-like behavior with a high activation energy for the crosslink relaxation process. nih.govwur.nlnih.gov Interestingly, while small-molecule TAAD-boronate complexes exhibit fast exchange under acidic conditions, the corresponding CANs can undergo stress relaxation even under neutral conditions. frontiersin.orgnih.gov The addition of an acid catalyst can further tune the material's relaxation behavior. nih.gov
Table: Properties of Tetraazaadamantane-Boronate CANs
| Property | Value/Observation | Source(s) |
| Young's Modulus | 1.75 MPa | researchgate.netnih.gov |
| Thermal Stability | Up to 150°C | researchgate.netnih.govwur.nl |
| Activation Energy (Stress Relaxation) | 142 ± 10 kJ/mol | researchgate.netnih.govwur.nl |
| pH Response | Dynamic exchange at neutral pH, accelerated with acid | frontiersin.orgnih.govnih.gov |
| Reprocessability | Can be reprocessed and healed via hot-pressing | researchgate.netnih.govwur.nl |
This table is interactive. Click on the headers to sort.
Supramolecular Self-Assembly of Boronic Acid Derivatives into Higher-Order Structures
The ability of boronic acids to participate in reversible covalent bonding and other non-covalent interactions makes them excellent building blocks for supramolecular self-assembly. rsc.orgnih.gov This has led to the creation of a diverse range of higher-order structures, including macrocycles, polymers, and cages. epfl.chresearchgate.net
By combining boronate ester formation with other interactions, such as dative B-N bonds, researchers have assembled complex structures. epfl.ch For instance, the condensation of arylboronic acids with dihydroxypyridine ligands can yield tetrameric or pentameric macrocycles. epfl.ch These macrocycles can then serve as scaffolds for the assembly of even more intricate dendritic structures. epfl.ch
The self-assembly process can be controlled by external stimuli, leading to sugar-responsive sol-gel transformations when a boronic acid moiety is introduced into a gelator. rsc.org The solid-state structures of ortho-substituted arylboronic acids often involve the formation of dimers, which can then interconnect to form ribbons through hydrogen bonding. rsc.orgelectronicsandbooks.com This hierarchical assembly demonstrates the potential of boronic acids to direct the formation of well-defined nano- and microstructures. nih.gov
Surface Functionalization and Reversible Self-Assembled Monolayers (SAMs) for Interface Engineering
The strategic functionalization of surfaces to create dynamic, responsive interfaces is a cornerstone of advanced materials science. In this context, [2-(Acetyloxy)phenyl]boronic acid emerges as a molecule of significant interest for the formation of reversible self-assembled monolayers (SAMs) and for sophisticated interface engineering. Its unique bifunctional nature, possessing both a boronic acid moiety for reversible covalent interactions and a hydrolyzable acetyloxy group, offers a dual-mode response to external stimuli. This allows for the design of "smart" surfaces that can alter their chemical and physical properties in a controlled manner.
Typically, for surface immobilization on noble metals like gold, this compound would be derivatized with a thiol-containing alkyl chain, a common strategy for forming well-ordered SAMs. The thiol group serves as a robust anchor to the gold substrate, while the phenylboronic acid portion is projected outwards, forming the new interface.
The true potential of SAMs based on this compound lies in their multi-stimuli-responsive capabilities. The boronic acid group can reversibly form boronate esters with 1,2- or 1,3-diols. This interaction is pH-sensitive and allows the surface to selectively bind to or release diol-containing molecules, such as sugars, in response to changes in the local environment. This functionality is the basis for developing sophisticated sensors or platforms for controlled cell adhesion.
Furthermore, the ortho-acetyloxy group introduces a second, distinct stimulus-response mechanism. This ester group can be considered a "latent" hydroxyl group. Under specific conditions, such as a change in pH or the introduction of an esterase enzyme, the acetyloxy group can be hydrolyzed to a hydroxyl group. This chemical transformation would induce a significant and irreversible change in the surface properties. The surface would transition from a more hydrophobic state, characterized by the acetyl group, to a more hydrophilic one with the exposure of the hydroxyl group. This change alters surface wettability, adhesion, and hydrogen-bonding capacity.
Research Findings: Dual-Stimuli-Responsive Surface Modification
Research into related systems has demonstrated the viability of these individual concepts. Phenylboronic acid-based SAMs are well-documented for their ability to reversibly bind saccharides. The binding affinity is dependent on the specific sugar and the pH of the solution, which affects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate.
The hydrolysis of acetyl-terminated SAMs to reveal hydroxyl groups has also been shown to be an effective method for altering surface energy and wettability. The change in the terminal functional group from an ester to an alcohol leads to a marked decrease in the water contact angle, indicating a transition to a more hydrophilic surface.
The combination of these two functionalities in this compound-derived SAMs could lead to surfaces with programmable and sequential responsiveness. For instance, the initial surface could be designed to have a specific interaction profile, which could then be permanently switched to a different state via hydrolysis, with the new surface still retaining its reversible sugar-binding capabilities.
Below are data tables illustrating the expected changes in surface properties based on the behavior of analogous systems.
Table 1: Hypothetical Water Contact Angle Changes on a this compound-Functionalized Surface Upon Hydrolysis
This table illustrates the predicted change in surface wettability upon the hydrolysis of the acetyloxy group to a hydroxyl group.
| Surface State | Terminal Group | Expected Water Contact Angle (°) | Surface Character |
| Initial State | -O-C(O)CH₃ (Acetyloxy) | ~70-80 | Moderately Hydrophobic |
| After Hydrolysis | -OH (Hydroxyl) | ~30-40 | Hydrophilic |
Note: These values are estimations based on data for similar functionalized surfaces and serve to illustrate the principle of wettability change.
Table 2: Representative Association Constants (Ka) for a [2-(Hydroxyphenyl)phenyl]boronic Acid-Functionalized SAM with Various Sugars
This table provides hypothetical association constants for the hydrolyzed surface with common monosaccharides at physiological pH, demonstrating the potential for selective sugar binding.
| Analyte (Sugar) | Association Constant (Ka, M⁻¹) at pH 7.4 |
| Fructose (B13574) | 3,500 |
| Glucose | 250 |
| Galactose | 350 |
| Mannose | 150 |
Note: These constants are illustrative and based on known selectivities of phenylboronic acids, which typically show a higher affinity for fructose.
The unique dual-functionality of this compound makes it a highly promising candidate for the development of next-generation smart materials, with potential applications in biosensors, controlled drug delivery systems, and platforms for tissue engineering where dynamic control over the cell-surface interface is required.
Theoretical and Computational Chemistry Investigations of Boronic Acid Systems
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become indispensable in the study of boronic acids. cuny.edu DFT methods, such as B3LYP and M06-2X, are frequently employed for their balance of computational cost and accuracy in predicting molecular properties. cuny.edutandfonline.com Ab initio methods, like Møller-Plesset second-order perturbation theory (MP2), offer higher levels of theory for more precise energy and structural calculations. nih.gov
Geometric Optimization and Conformational Analysis of Boronic Acid Structures
A fundamental step in computational analysis is geometric optimization, which locates the lowest energy arrangement of atoms in a molecule. For phenylboronic acids, a key structural feature is the orientation of the two hydroxyl groups of the boronic acid moiety, -B(OH)2. Rotation around the C-B and B-O bonds leads to several possible conformers. mdpi.comsemanticscholar.org
Theoretical calculations have shown that for many phenylboronic acid derivatives, the most stable structure is a dimer formed through intermolecular hydrogen bonds between the hydroxyl groups of two monomers. semanticscholar.org Depending on the orientation of the hydroxyl hydrogens relative to the phenyl ring, cis and trans conformers are possible. Calculations for similar molecules have indicated that a cis-trans conformation is often the most stable. semanticscholar.org For [2-(Acetyloxy)phenyl]boronic acid, the presence of the ortho-acetyloxy group would introduce additional steric and potential intramolecular interactions that influence the preferred conformation. Conformational searches are performed by systematically rotating relevant dihedral angles to map the potential energy surface and identify all low-energy structures. mdpi.com
Table 1: Comparison of Calculated Conformational Energies for a Phenylboronic Acid Derivative This table is illustrative, based on typical findings for phenylboronic acids.
| Conformer | Relative Energy (kcal/mol) at B3LYP/6-311G(d,p) |
| cis-trans Dimer | 0.00 |
| trans-cis Dimer | +0.85 |
| Monomer | +5.50 |
Data adapted from studies on similar phenylboronic acid systems. semanticscholar.org
Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential) and Orbital Interactions
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com
For boronic acids, the boron atom possesses an empty p-orbital, making it a Lewis acid. researchgate.net This feature is central to its orbital interactions. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and donor-acceptor interactions within the molecule. tandfonline.com
The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict reactive sites. tandfonline.com The MEP map shows regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In a typical phenylboronic acid, negative potential is concentrated around the oxygen atoms, making them sites for electrophilic interaction. tandfonline.comtandfonline.com
Table 2: Calculated Electronic Properties for a Generic Phenylboronic Acid This table presents typical values obtained from DFT calculations for illustrative purposes.
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.6 D |
Values are representative and based on findings from studies like that on 3-Chlorophenyl boronic acid. tandfonline.com
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry is instrumental in mapping the reaction pathways and energy landscapes of chemical transformations involving boronic acids. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies. nih.gov This is vital for understanding reaction mechanisms and predicting kinetics.
For instance, computational models have been used to elucidate the mechanism of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of organic synthesis where boronic acids are key reagents. acs.org These studies have investigated the transmetalation step, identifying the critical features that enable the transfer of the organic group from boron to the palladium catalyst. acs.org Similarly, the mechanisms of boronic acid oxidation and their interactions with biological molecules, such as enzyme active sites, have been modeled. mdpi.comnih.gov Calculations can reveal barrierless reaction pathways, for example, in the formation of covalent adducts between a boronic acid and a nucleophile in an enzyme's active site. mdpi.com
Prediction of Spectroscopic Properties to Aid Experimental Characterization
Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful aid in the interpretation of experimental data. DFT methods are widely used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comnih.gov
Calculated vibrational spectra are often scaled to correct for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This allows for definitive assignment of vibrational modes. semanticscholar.org For NMR, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict 1H, 13C, and 11B chemical shifts, which can be compared directly with experimental results to confirm the molecular structure. nih.gov
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Phenylboronic Acid Derivative
| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) |
| O-H Stretch | 3350 | 3345 |
| C=O Stretch (Acetyloxy) | 1760 | 1755 |
| C-C Ring Stretch | 1605 | 1600 |
| B-O Stretch | 1350 | 1344 |
| B-C Stretch | 1070 | 1075 |
Data is representative, based on general values from literature for substituted phenylboronic acids. semanticscholar.orgresearchgate.net
Understanding the Influence of Substituents (e.g., Acetyloxy) on Electronic and Reactivity Profiles
The nature and position of substituents on the phenyl ring profoundly affect the electronic properties and reactivity of phenylboronic acids. researchgate.net The acetyloxy group, -OC(O)CH₃, in the ortho position of this compound is expected to exert significant electronic and steric influences.
Electronically, the acetyloxy group is generally considered to be electron-withdrawing, which increases the Lewis acidity of the boron atom. nih.gov This enhanced acidity facilitates the equilibrium shift from the neutral trigonal form to the anionic tetrahedral boronate form in aqueous solution. nih.gov The acidity of substituted phenylboronic acids, quantified by their pKa values, often correlates well with Hammett substituent constants (σ) for meta- and para-substituted compounds. acs.orgmdpi.com For ortho-substituents, steric effects are more prominent, and correlations may be more complex. rsc.org
Computational studies allow for a systematic analysis of these substituent effects. By calculating properties such as the pKa, HOMO-LUMO gap, and atomic charges on the boron atom for a series of substituted boronic acids, a quantitative understanding of the substituent's impact can be developed. researchgate.netmdpi.com This knowledge is critical for designing boronic acids with tailored reactivity for applications ranging from organic synthesis to chemical sensors and medicinal chemistry. mdpi.com For example, increasing the Lewis acidity through electron-withdrawing substituents can enhance the binding affinity of boronic acids to diols, a principle widely used in saccharide sensing. researchgate.net
Emerging Research Frontiers in Chemical Biology and Material Applications for 2 Acetyloxy Phenyl Boronic Acid Analogs
Boronic Acids as Mechanistic Probes for Biological Interactions
The capacity of boronic acids to interact with biological molecules in a specific and often reversible manner makes them ideal candidates for developing probes to study complex biological processes.
Boronic acids have been extensively utilized for the detection and analysis of carbohydrates through the reversible formation of boronate esters with the 1,2- or 1,3-diol moieties present in glycans. tennessee.edumdpi.com This interaction is fundamental to their application in studying glycoproteins, which are proteins decorated with complex carbohydrate chains (glycans). The aberrant glycosylation of proteins is a hallmark of many diseases, including cancer, making the ability to probe these structures critically important. tennessee.edunih.gov
The primary mechanism involves the reaction of the boronic acid with a cis-diol on a sugar residue to form a cyclic boronate ester. nih.gov This covalent interaction is typically reversible, allowing for dynamic studies of glycan binding. However, the binding affinity of simple phenylboronic acids in aqueous media at physiological pH can be relatively low. tennessee.edunih.gov To address this, researchers have developed multivalent systems, such as immobilizing boronic acids on surfaces or incorporating them into liposomes, which enhances the avidity of the interaction through multiple binding events. tennessee.edu
A significant area of research focuses on the selective recognition of specific monosaccharides, such as sialic acid, which is often overexpressed on the surface of cancer cells. nih.govacs.org Studies have shown that some boronic acid derivatives can form stable complexes with sialic acid, particularly in the slightly acidic microenvironment characteristic of tumors. nih.govmdpi.com For instance, 3-(propionamidophenyl)boronic acid has demonstrated an unusually high binding affinity for N-acetylneuraminic acid (a common sialic acid) at physiological pH. nih.gov This enhanced affinity is attributed to the formation of a trigonal complex stabilized by the intramolecular coordination of the amide group to the boron atom. nih.gov This selectivity provides a powerful tool for targeting and imaging cancer cells. nih.govrsc.orgnih.gov
| Boronic Acid Derivative | Target Glycan/Glycoprotein | Key Finding | Reference(s) |
| Phenylboronic Acid Analogs | General Glycans (Diols) | Forms reversible cyclic boronate esters with cis-diols. | tennessee.edumdpi.com |
| Multivalent Boronic Acids | Glycoproteins (e.g., Mucin-1) | Enhanced binding avidity through multivalent interactions. | tennessee.edu |
| 3-(Propionamidophenyl)boronic acid | N-Acetylneuraminic Acid (Sialic Acid) | Exhibits anomalously high binding affinity at physiological pH. | nih.gov |
| Heterocyclic Boronic Acids | Sialic Acid | Shows unusually high affinity and selectivity, which strengthens in acidic conditions. | nih.gov |
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are crucial signaling molecules in various physiological processes but can cause cellular damage at high concentrations. anr.fracs.org Boronic acids and their esters are susceptible to oxidation by ROS, a property that has been ingeniously exploited to create "turn-on" fluorescent probes. nih.govnih.gov
The underlying mechanism involves the oxidative C–B bond cleavage of the boronic acid or a boronate ester by H₂O₂. nih.govpnas.org This reaction converts the boronic acid into a phenol (B47542), which is often a fluorescent molecule. pnas.org This transformation from a non-fluorescent (caged) boronate to a fluorescent (uncaged) phenol provides a direct and measurable signal in the presence of H₂O₂. nih.gov These probes are classified as chemodosimeters because the chemical transformation is irreversible. nih.gov
The reactivity of these probes can be tuned. For example, borinic acids have been shown to react faster with H₂O₂ than their boronic acid counterparts due to stereoelectronic effects. anr.frpnas.org The selectivity of boronate-based probes for H₂O₂ over other ROS like superoxide (B77818) or hypochlorite (B82951) is a significant advantage for studying specific redox signaling pathways. acs.orgnih.gov By attaching boronic acid moieties to different fluorophore scaffolds, researchers have developed a palette of probes with varying emission colors, enabling multicolor imaging of H₂O₂ in living cells. nih.gov This approach has been instrumental in providing new insights into the roles of H₂O₂ in diverse biological contexts, including immunology, cancer biology, and neuroscience. acs.orgescholarship.org
| Probe Type | ROS Target | Mechanism of Action | Key Feature | Reference(s) |
| Aryl Boronic/Boronate Esters | Hydrogen Peroxide (H₂O₂) | Oxidative C-B bond cleavage to form a fluorescent phenol. | High selectivity for H₂O₂ over other ROS. | nih.govpnas.orgnih.gov |
| Borinic Acids | Hydrogen Peroxide (H₂O₂) | Faster oxidation kinetics compared to boronic acids. | Enhanced reactivity for rapid detection. | anr.frpnas.org |
| Fluorophore-Conjugated Boronates | Hydrogen Peroxide (H₂O₂) | "Turn-on" fluorescence upon reaction with H₂O₂. | Enables real-time imaging in living cells. | nih.govescholarship.org |
| Iridium(III) Complex with Boronic Acid | Hydrogen Peroxide (H₂O₂) | H₂O₂-mediated oxidation generates a photosensitizer and quinone methide. | Acts as a responsive photosensitizer for potential therapeutic applications. | rsc.org |
Elucidating Enzyme Inhibition Mechanisms by Boronic Acids
The electrophilic nature of the boron atom allows boronic acids to act as potent and often reversible inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases. mdpi.comnih.govresearchgate.net This inhibitory action is central to their therapeutic potential.
A primary mechanism of enzyme inhibition by boronic acids involves the formation of a stable, tetracoordinated boronate complex with nucleophilic residues in the enzyme's active site. nih.govnih.gov In the case of serine proteases, the boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis. nih.govresearchgate.net The boron atom is attacked by the hydroxyl group of the catalytic serine residue, forming a reversible covalent bond. nih.govasm.org This interaction effectively blocks the active site and prevents the enzyme from processing its natural substrate.
The boron atom's ability to adopt this tetrahedral geometry is key to its effectiveness as a transition-state analog inhibitor. researchgate.net Similarly, boronic acids can inhibit metallo-β-lactamases by forming covalent adducts with a catalytic hydroxide (B78521) anion in the active site. mdpi.com The unique ability of boron to engage in this reversible covalent chemistry distinguishes it from other electrophiles used in inhibitor design. nih.gov The stability and geometry of these tetracoordinate complexes are crucial for the potency of the inhibition. frontiersin.org
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of boronic acid-based enzyme inhibitors. nih.govnih.gov These studies involve systematically modifying the structure of the boronic acid molecule and evaluating the impact on its inhibitory activity.
For example, in the development of inhibitors for dipeptidyl peptidase IV (DPPIV), a serine protease, it was found that while the (R)-stereoisomer of a prolineboronic acid analog was essential for activity, a variety of L-amino acids were tolerated at another position (P2), whereas D-amino acids were not. nih.gov In another study on proteasome inhibitors based on tyropeptin, modifications to the N-terminal acyl moiety and the P2 position of the boronate analog led to derivatives with highly potent activity. nih.gov
SAR studies have also been applied to β-lactamase inhibitors. While the covalent bond between the boron atom and the catalytic serine is critical, additional functional groups on the inhibitor can make extensive hydrogen bonding interactions within the active site, significantly enhancing binding affinity. nih.gov These investigations are essential for fine-tuning inhibitor design, improving selectivity for the target enzyme, and minimizing off-target effects, which is a critical step in the development of new therapeutic agents. nih.govodu.edu
| Enzyme Target | Boronic Acid Inhibitor Type | Key SAR Finding | Reference(s) |
| Dipeptidyl Peptidase IV (DPPIV) | Prolineboronic acid (boroPro) dipeptides | (R)-boroPro at P1 is required; L-amino acids are tolerated at P2. | nih.gov |
| Proteasome | Tyropeptin boronate analogs | Varying the N-terminal acyl moiety and P2 position significantly impacts potency. | nih.govresearchgate.net |
| Class D β-Lactamases (OXA-24/40) | Various boronic acids | Interactions with hydrophobic residues Tyr112 and Trp115 are important for binding. | nih.gov |
| Combretastatin A-4 Analogs | Tubulin | The methoxy (B1213986) group on the C ring is critical for activity. | odu.edu |
Design of Stimuli-Responsive Materials for Biosensing and Controlled Release Systems (non-clinical)
The reversible and specific interactions of boronic acids have been harnessed to create "smart" materials that respond to biological stimuli, finding applications in non-clinical biosensing and controlled release systems. nih.govmdpi.com
Boronic acid-based materials are particularly well-suited for the detection of cis-diol-containing molecules like glucose and other saccharides. mdpi.comnih.govacs.org This has led to the development of fluorescent biosensors where the binding of glucose to a boronic acid receptor modulates the fluorescence signal. mdpi.comacs.org These sensors can be incorporated into hydrogels or other materials to create systems for continuous monitoring. mdpi.com For instance, diboronic acid-based probes have been developed that can reversibly detect glucose in vitro and in complex biological media. acs.org
In the realm of controlled release, boronic acid-containing liposomes and polymers have been designed to release their cargo in response to specific carbohydrates. tennessee.edunih.gov For example, liposomes functionalized with boronic acids can be destabilized by the binding of polysaccharides like heparin, leading to the release of encapsulated contents. nih.gov This carbohydrate-responsive release mechanism offers a way to target delivery to specific cellular environments characterized by aberrant glycosylation patterns. nih.gov Furthermore, boronic acid groups can be "caged" with protecting groups that are removed by a specific stimulus, such as light or an enzyme like nitroreductase, which is overexpressed in some cancer cells. acs.org This strategy allows for spatiotemporal control over the activation of the boronic acid's binding or release capabilities, opening up new avenues for targeted delivery and diagnostics. acs.orgacs.org
Development of Boronic Acid-Containing Scaffolds for Advanced Chemical Biology Tools
The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, have positioned boronic acid-containing scaffolds as versatile tools in chemical biology. rsc.orgnih.gov These scaffolds are instrumental in the development of sensors, probes, and other molecular tools for studying biological systems. nih.govresearchgate.net The incorporation of the [2-(acetyloxy)phenyl]boronic acid moiety and its analogs into larger molecular frameworks allows for the creation of sophisticated tools with tailored functionalities.
Boronic acids, including phenylboronic acid (PBA), are known for their ability to interact with proteins, with a particular affinity for serine proteases. rsc.org This interaction often involves the formation of a stable, tetracoordinated boronate complex with the hydroxyl group of a serine residue in the active site of the enzyme. rsc.org This property has been extensively exploited in the design of enzyme inhibitors. mdpi.com Furthermore, the reactivity of aromatic boronic acids with reactive oxygen species (ROS) like hydrogen peroxide (H2O2) to form phenols provides a basis for developing prodrugs and chemoselective probes. mdpi.comnih.gov
The development of boronic acid-containing scaffolds has been a significant area of research, aiming to improve properties like pharmacokinetic profiles and target specificity. digitellinc.com Inspired by the success of boron-containing drugs like bortezomib, researchers are exploring novel heterocyclic hemiboronic acids and other scaffolds to expand the chemical diversity and therapeutic potential of this class of compounds. digitellinc.comnih.govpnas.org
A key application of boronic acid scaffolds in chemical biology is in the creation of sensors for biologically important molecules. researchgate.netrsc.orgillinois.edu By coupling a boronic acid recognition element to a signaling unit, such as a fluorophore, researchers can design probes that report on the presence and concentration of specific analytes. nih.govillinois.edu These sensors have been developed for a wide range of targets, including carbohydrates, catecholamines, and reactive oxygen species. nih.govrsc.org The design of these sensors often involves strategies to enhance binding affinity and selectivity, such as the use of diboronic acids or the incorporation of a second recognition site. rsc.org
The versatility of boronic acid scaffolds is further demonstrated by their use in bioconjugation and for labeling proteins and cell surfaces. wikipedia.org The ability to form stable linkages under physiological conditions makes them valuable tools for tracking and studying biological processes.
Table 1: Examples of Boronic Acid-Containing Scaffolds and Their Applications in Chemical Biology
| Scaffold Type | Application | Target Molecule(s) | Principle of Action |
| Phenylboronic Acid (PBA) Appended Fluorophores | Fluorescent Sensors | Carbohydrates, Dopamine | Binding of the analyte to the boronic acid moiety modulates the fluorescence of the attached fluorophore. nih.govillinois.edu |
| Diboronic Acid Receptors | Enhanced Affinity Sensors | Saccharides | The two boronic acid groups act synergistically to bind the target with higher affinity and selectivity. rsc.org |
| Boronic Acid-Functionalized Nanomaterials | Biosensors, Drug Delivery | Glycoproteins, Cells | The nanomaterial provides a high surface area for immobilizing boronic acid recognition elements, enabling sensitive detection or targeted delivery. mdpi.com |
| Hemiboronic Naphthoids | Antimicrobial Agents | C. albicans, MRSA | These novel scaffolds exhibit promising biological activity and improved pharmacokinetic properties compared to simpler boronic acids. digitellinc.com |
| Boronic Acid-Based Enzyme Inhibitors | Therapeutic Agents | Serine Proteases | The boronic acid forms a covalent, yet reversible, bond with the active site serine of the protease, inhibiting its activity. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
